molecular formula C16H15ClN4S B12248914 3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12248914
M. Wt: 330.8 g/mol
InChI Key: BZFVTGBVTIMKMU-UHFFFAOYSA-N
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Description

3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step process. One common method includes the reaction of 3-chloropyridine with piperazine to form an intermediate, which is then reacted with 1,2-benzothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole derivatives .

Scientific Research Applications

3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which may explain its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its specific combination of benzothiazole, piperazine, and chloropyridinyl moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[4-(3-chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H15ClN4S/c17-13-11-18-6-5-14(13)20-7-9-21(10-8-20)16-12-3-1-2-4-15(12)22-19-16/h1-6,11H,7-10H2

InChI Key

BZFVTGBVTIMKMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=NC=C2)Cl)C3=NSC4=CC=CC=C43

Origin of Product

United States

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